Tos-Gly-Pro-Arg-ANBA-IPA

Enzyme Specificity Protease Assays Coagulation

Generic thrombin substrates (e.g., pNA-based) exhibit off-target interference from kallikrein/plasmin in plasma, compromising hirudin assay accuracy. Tos-Gly-Pro-Arg-ANBA-IPA (CAS 99700-50-2) is the validated substrate for recombinant hirudin monitoring. • ANBA chromophore confers superior thrombin specificity vs. pNA substrates. • Clinically validated for hirudin quantification; compatible with PT/APTT development. • Supplied at >98% HPLC purity with batch consistency for QC and drug screening.

Molecular Formula C30H41N9O8S
Molecular Weight 687.8 g/mol
Cat. No. B611425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-Gly-Pro-Arg-ANBA-IPA
SynonymsTos-Gly-Pro-Arg-ANBA-IPA;  Tos Gly Pro Arg ANBA IPA;  Tos Gly Pro Arg ANBA-IPA
Molecular FormulaC30H41N9O8S
Molecular Weight687.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C
InChIInChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1
InChIKeyDYZFADUXBXXXMO-ZCYQVOJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tos-Gly-Pro-Arg-ANBA-IPA: Chromogenic Thrombin Substrate


Tos-Gly-Pro-Arg-ANBA-IPA (CAS 99700-50-2) is a synthetic tripeptide chromogenic substrate designed for the detection and quantification of thrombin activity. It consists of a Tos-Gly-Pro-Arg peptide sequence linked to a 5-amino-2-nitrobenzoic acid-isopropylamide (ANBA-IPA) chromophore [1]. Upon cleavage by thrombin at the Arg-ANBA bond, the ANBA-IPA group is released, producing a measurable colorimetric signal . This compound is employed in biochemical research for monitoring coagulation, screening inhibitors, and assessing the potency of anticoagulants such as hirudin .

Why Generic Substitution Fails for Tos-Gly-Pro-Arg-ANBA-IPA


Direct substitution of Tos-Gly-Pro-Arg-ANBA-IPA with alternative thrombin substrates, such as p-nitroanilide (pNA)-based peptides (e.g., Tos-Gly-Pro-Arg-pNA, S-2238), is not analytically equivalent. While these substrates share the same core peptide sequence and target enzyme, their performance characteristics in complex biological matrices diverge significantly. The ANBA chromophore confers a fundamentally different selectivity profile against off-target proteases compared to pNA [1], and its optical properties necessitate distinct detection wavelengths and assay optimization [2]. Furthermore, established regulatory and clinical assay protocols, such as those for hirudin monitoring, are specifically validated using the ANBA-IPA substrate , making generic substitution a source of quantitative error and a barrier to protocol validation. The following section provides the quantitative evidence defining these critical differences.

Tos-Gly-Pro-Arg-ANBA-IPA Comparative Evidence


ANBA Chromophore Reduces Off-Target Hydrolysis vs pNA

The substitution of a p-nitroanilide (pNA) chromophore with a 5-amino-2-nitrobenzoic acid (ANBA) derivative in Tos-Gly-Pro-Arg-ANBA-IPA results in a substantial reduction in hydrolysis by non-target serine proteases. In comparative studies, the hydrolysis rates of ANBA-based substrates by enzymes such as kallikrein, plasmin, and Factor Xa are significantly decreased relative to the corresponding pNA-peptides (e.g., Tos-Gly-Pro-Arg-pNA) that share the identical peptide sequence [1]. The research states that coupling tripeptide sequences selective for thrombin to derivatives of 5-amino-2-nitro benzoic acid (ANBA) decreases hydrolysis rates by other enzymes like kallikrein, plasmin or factor Xa significantly compared to corresponding para-nitroanilides of the same amino acid sequence [1].

Enzyme Specificity Protease Assays Coagulation

Validated for Recombinant Hirudin Assays

Tos-Gly-Pro-Arg-ANBA-IPA is specifically validated and utilized for the rapid and specific photometric assay of recombinant hirudin (r-hirudin), a direct thrombin inhibitor [1]. While other substrates like Tos-Gly-Pro-Arg-pNA are commonly used in general prothrombin time (PT) and activated partial thromboplastin time (APTT) assays, the selection of this specific ANBA-IPA substrate for hirudin monitoring in plasma, as demonstrated by Hafner et al. (1995), establishes its suitability for this application [2]. The assay method provides a quantitative measurement of r-hirudin, essential for therapeutic monitoring and pharmacokinetic studies.

Hirudin Quantification Anticoagulant Monitoring Drug Development

Kinetics Comparable to pNA Enables Method Transfer

Despite the enhanced specificity, the fundamental kinetic parameters of ANBA-based substrates remain in the same order of magnitude as their pNA counterparts. A study evaluating these new chromogenic substrates found that the KM values for thrombin and other enzymes are in the same order of magnitude as corresponding pNA-peptides [1]. For reference, the widely used comparator substrate Tos-Gly-Pro-Arg-pNA (Chromozym-TH) has a reported Km of 4.18 ± 0.22 μM and kcat of 127 ± 8 s⁻¹ for human α-thrombin under standard conditions [2]. This kinetic similarity suggests that assay protocols can be adapted from pNA-based methods without extensive re-optimization of substrate concentration, leveraging the existing body of knowledge for method development.

Enzyme Kinetics Assay Development Method Validation

Tos-Gly-Pro-Arg-ANBA-IPA Application Scenarios


Hirudin Therapeutic Monitoring

Tos-Gly-Pro-Arg-ANBA-IPA is the validated chromogenic substrate for quantifying recombinant hirudin (r-hirudin) in plasma samples. This application is critical in clinical and preclinical settings for monitoring anticoagulant therapy, ensuring therapeutic levels are achieved and maintained without causing bleeding complications . Its specificity minimizes interference from other plasma proteases, providing a more accurate assessment of hirudin's thrombin inhibition compared to generic substrates [1].

Thrombin Activity in Complex Biological Matrices

In research involving cell lysates, tissue extracts, or plasma, accurately measuring thrombin activity is often confounded by other serine proteases. The increased specificity of Tos-Gly-Pro-Arg-ANBA-IPA, due to the ANBA chromophore's reduced susceptibility to hydrolysis by enzymes like kallikrein and plasmin, makes it a superior choice for these applications. This allows for more reliable quantification of thrombin in studies of inflammation, cancer, and coagulation disorders [1].

Thrombin QC and Potency Testing

Pharmaceutical and biotechnology companies manufacturing thrombin, or developing new anticoagulant drugs, require precise and specific assays for quality control. Tos-Gly-Pro-Arg-ANBA-IPA provides a reliable and specific tool for assessing the enzymatic activity of thrombin batches or for screening the inhibitory potency of new drug candidates. Its kinetic similarity to established pNA substrates allows for seamless integration into existing quality control workflows with improved analytical specificity [2].

Coagulation Research and Diagnostic Assays

Researchers studying the intricate steps of the coagulation cascade can utilize this substrate to specifically monitor thrombin generation. The ANBA chromophore's unique optical properties and enhanced selectivity make it a valuable component in the development of next-generation, high-specificity diagnostic tests for prothrombin time (PT) and activated partial thromboplastin time (APTT), aiming for improved accuracy and reduced susceptibility to interfering substances [1][2].

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